molecular formula C7H7BClFO3 B2427242 (3-Chloro-2-fluoro-4-methoxyphenyl)boronic acid CAS No. 2096454-16-7

(3-Chloro-2-fluoro-4-methoxyphenyl)boronic acid

Cat. No.: B2427242
CAS No.: 2096454-16-7
M. Wt: 204.39
InChI Key: QNVXKDSBBKZGJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Chloro-2-fluoro-4-methoxyphenyl)boronic acid is an organoboron compound with the molecular formula C7H7BClFO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with chlorine, fluorine, and methoxy groups. This compound is used in various chemical reactions, particularly in the field of organic synthesis.

Mechanism of Action

Target of Action

3-Chloro-2-fluoro-4-methoxyphenylboronic acid, also known as (3-Chloro-2-fluoro-4-methoxyphenyl)boronic acid, is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary targets of this compound are the carbon atoms involved in the bond formation .

Mode of Action

The compound acts as an organoboron reagent in the Suzuki-Miyaura cross-coupling reaction . In this reaction, the boronic acid compound undergoes transmetalation, a process where it transfers its organic group (the 3-chloro-2-fluoro-4-methoxyphenyl group) to a metal, in this case, palladium . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, facilitated by this compound, is a key step in various biochemical synthesis pathways . It enables the formation of complex organic compounds from simpler ones, contributing to the synthesis of a wide range of biochemicals .

Pharmacokinetics

Like other boronic acids, it is likely to have good bioavailability due to its ability to form stable complexes with biological molecules .

Result of Action

The primary result of the action of 3-Chloro-2-fluoro-4-methoxyphenylboronic acid is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .

Action Environment

The efficacy and stability of 3-Chloro-2-fluoro-4-methoxyphenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction it participates in requires a palladium catalyst and a base . The reaction is also sensitive to the presence of water and oxygen . Therefore, it is typically carried out under inert atmosphere and in anhydrous conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-Chloro-2-fluoro-4-methoxyphenyl)boronic acid can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a boronic acid . The reaction typically requires a base, such as potassium carbonate, and is carried out in an organic solvent like toluene or ethanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, using advanced catalytic systems and continuous flow reactors to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-2-fluoro-4-methoxyphenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding phenols or quinones.

    Reduction: Reduction reactions can convert it into different substituted phenylboronic acids.

    Substitution: It participates in nucleophilic substitution reactions, where the chlorine or fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides are employed under basic conditions.

Major Products

The major products formed from these reactions include various substituted phenylboronic acids, phenols, and quinones, depending on the reaction conditions and reagents used .

Scientific Research Applications

(3-Chloro-2-fluoro-4-methoxyphenyl)boronic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-fluoro-3-methoxyphenylboronic acid
  • 3-Fluoro-4-methoxyphenylboronic acid
  • 4-(Trifluoromethyl)phenylboronic acid

Uniqueness

(3-Chloro-2-fluoro-4-methoxyphenyl)boronic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in the synthesis of complex organic molecules and in various industrial applications .

Properties

IUPAC Name

(3-chloro-2-fluoro-4-methoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BClFO3/c1-13-5-3-2-4(8(11)12)7(10)6(5)9/h2-3,11-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVXKDSBBKZGJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)OC)Cl)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.